CID 78060504

Description

CID 78060504 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, this compound could be analogous to betulin-derived inhibitors (e.g., betulinic acid, CID 64971) or steroid-like substrates (e.g., DHEAS, CID 12594) highlighted in Figure 8 of . Such compounds are often investigated for their pharmacological or biochemical relevance, such as enzyme inhibition or metabolic regulation.

Properties

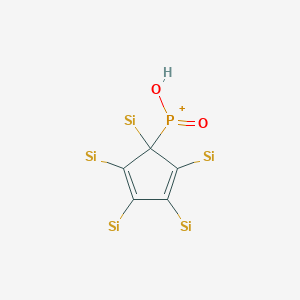

Molecular Formula |

C5HO2PSi5+ |

|---|---|

Molecular Weight |

264.46 g/mol |

InChI |

InChI=1S/C5O2PSi5/c6-8(7)5(13)3(11)1(9)2(10)4(5)12/p+1 |

InChI Key |

JZRHHFQOQRZDND-UHFFFAOYSA-O |

Canonical SMILES |

C1(=C(C(C(=C1[Si])[Si])([Si])[P+](=O)O)[Si])[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78060504 involves specific synthetic routes and reaction conditions. These methods typically include the use of high-quality reagents and solvents, precise temperature control, and meticulous procedures to ensure the purity and yield of the compound. The exact synthetic route may vary depending on the desired application and the scale of production.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize efficiency and yield while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, which allow for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: CID 78060504 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

CID 78060504 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78060504 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s chemical structure and properties. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

To contextualize CID 78060504, its structural features can be inferred through comparisons with related compounds in the PubChem database. Below is a comparative analysis based on structural classes and functional groups:

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound Name | PubChem CID | Core Structure | Key Functional Groups | Biological Relevance |

|---|---|---|---|---|

| This compound | 78060504 | Likely triterpenoid | Hypothesized hydroxyl/caffeoyl | Potential enzyme inhibitor |

| Betulin | 72326 | Lupane triterpenoid | Hydroxyl groups | Antiviral, anti-inflammatory |

| Betulinic Acid | 64971 | Lupane triterpenoid | Carboxylic acid, hydroxyl | Anticancer, HIV-1 protease inhibition |

| 3-O-Caffeoyl Betulin | 10153267 | Lupane triterpenoid | Caffeoyl ester, hydroxyl | Enhanced solubility/bioactivity |

| DHEAS (Dehydroepiandrosterone sulfate) | 12594 | Steroid sulfate | Sulfate group, steroid backbone | Endogenous hormone precursor |

Key Observations :

- Core Structure: this compound likely shares a triterpenoid or steroid backbone, similar to betulin derivatives or DHEAS, given its inclusion in structural overlays (, Figure 8) .

- Functional Modifications : Unlike betulin (CID 72326), which has hydroxyl groups, this compound may feature additional substituents (e.g., caffeoyl groups) to enhance bioavailability or target specificity, as seen in CID 10153267 .

- Steroid Analogs : If this compound is steroid-based, its sulfate or hydroxyl modifications could influence its metabolic stability, akin to DHEAS (CID 12594) .

Analytical and Functional Comparisons

Mass Spectrometry Fragmentation Patterns

This compound’s analytical characterization can be inferred from studies comparing collision-induced dissociation (CID) and electron-transfer dissociation (ETD) techniques. For example:

- CID Fragmentation : CID typically generates fragment ions through vibrational excitation, favoring cleavage at labile bonds (e.g., glycosidic bonds in glycosides or ester linkages). If this compound contains such groups, its CID-MS/MS spectrum would show predictable fragments, aiding structural elucidation .

- Comparison with ETD : ETD preserves post-translational modifications (e.g., sulfation) better than CID. If this compound is a sulfated steroid (like DHEAS), ETD would provide clearer insights into its intact structure .

Pharmacokinetic and Toxicological Considerations

- Metabolism: Triterpenoids like betulin undergo hepatic glucuronidation, while sulfated steroids like DHEAS are renally excreted. This compound’s metabolic fate would depend on its functional groups .

- Toxicity : Betulinic acid (CID 64971) has low cytotoxicity (LD₅₀ > 2 g/kg in rodents), but structural modifications (e.g., caffeoylation) may alter toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.